
Benzyl 2-(cyclopentylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(cyclopentylamino)acetate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a phenylmethyl group attached to the nitrogen atom of a cyclopentylglycine moiety
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 2-(cyclopentylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethylamine with cyclopentylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl 2-(cyclopentylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.
科学研究应用
Benzyl 2-(cyclopentylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Benzyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling cascades .
相似化合物的比较
Similar Compounds
- Phenylmethyl N-cyclohexylglycinate
- Phenylmethyl N-cyclopropylglycinate
- Phenylmethyl N-cyclobutylglycinate
Uniqueness
Benzyl 2-(cyclopentylamino)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may result in different reactivity and interaction with biological targets, making it a compound of particular interest in research.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
benzyl 2-(cyclopentylamino)acetate |
InChI |
InChI=1S/C14H19NO2/c16-14(10-15-13-8-4-5-9-13)17-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI 键 |
SXPQNXBRILCALP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NCC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
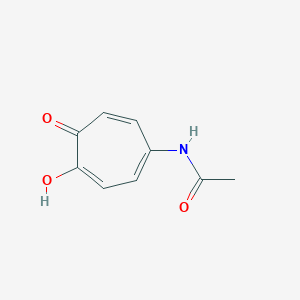
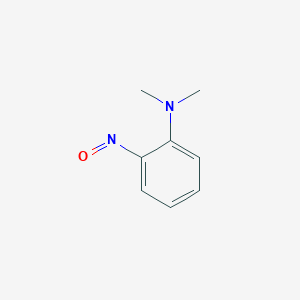
![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)
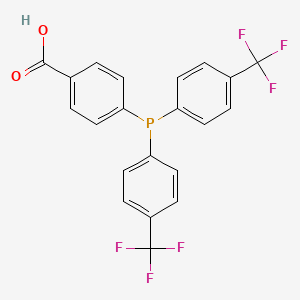
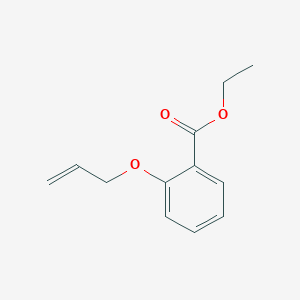
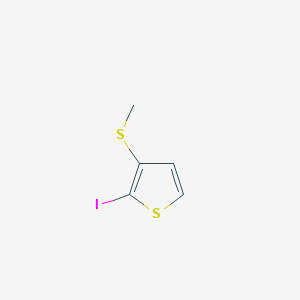
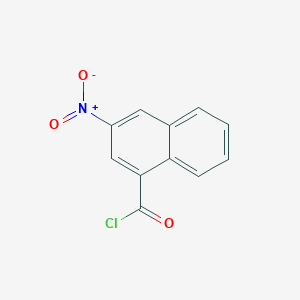
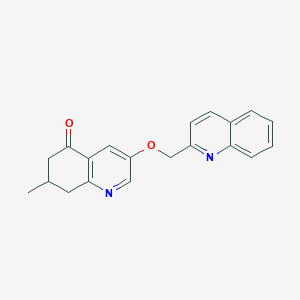
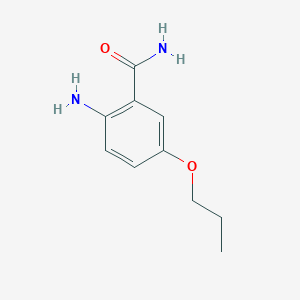
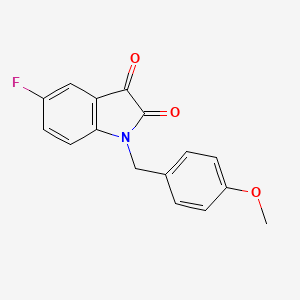
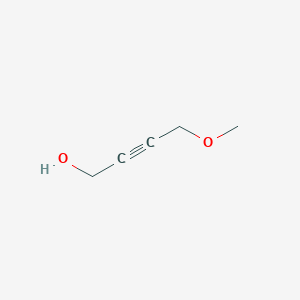
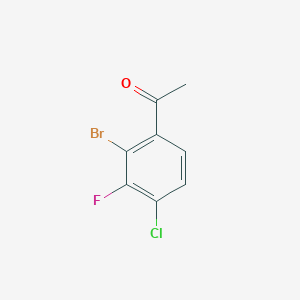
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)
